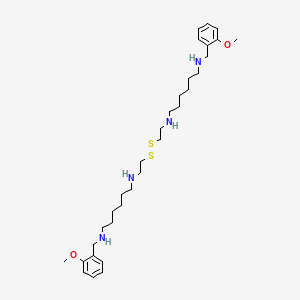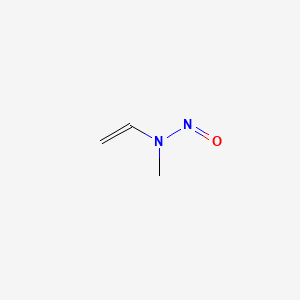
4-(Dibenzylamino)-2-(dimethylamino)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[bis(phenylmethyl)amino]-2-(dimethylamino)-3-pyridinecarbonitrile is an aromatic amine.
Wissenschaftliche Forschungsanwendungen
Application in Optical Devices for Anionic Detection
4-(Dibenzylamino)-2-(dimethylamino)nicotinonitrile shows promise in the field of optical devices for anionic detection. One study reports on compounds used as optical devices for detecting CN− (cyanide) in water. These compounds change color in the presence of certain anions, indicating their potential use in monitoring water quality (Schramm, Menger, & Machado, 2016).
Photoreactions in Organic Chemistry
The compound has been used in studies exploring photoreactions. For example, research involving 2-(Dibenzylamino)ethyl 4-phenyl-3-oxobutanoate, a similar compound, underwent photocyclization, demonstrating the compound's role in organic synthesis (Hasegawa, Mukai, Mizukoshi, & Yoshioka, 1990).
Applications in Drug Delivery and Tissue Engineering
This compound is also studied for potential applications in drug delivery systems and tissue engineering. Research involving dibenzylideneacetone (DBA) analogs, similar in structure, encapsulated in poly(lactic acid) membranes, highlights the non-toxic nature and the controlled release properties of these compounds, making them suitable for biomedical applications (Alcántara Blanco, Urdaneta, & Sabino, 2020).
In Sensing Technologies and Material Science
The compound has relevance in sensing technologies and material science. Studies have synthesized novel metallophthalocyanines using derivatives of this compound, investigating their conductivity and CO2 sensing properties, demonstrating their potential in sensor technology and electronic device fabrication (Şenoğlu et al., 2020).
Photophysical Studies and Organic Electronics
Research on similar compounds, like 3-[4-(dimethylamino) phenyl]-2-(2-methylphenyl) prop-2-ene-nitrile, sheds light on their photophysical properties. Such studies are crucial for applications in organic electronics, specifically in the development of organic photoemitting diodes (Asiri et al., 2015).
Eigenschaften
Produktname |
4-(Dibenzylamino)-2-(dimethylamino)nicotinonitrile |
|---|---|
Molekularformel |
C22H22N4 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
4-(dibenzylamino)-2-(dimethylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H22N4/c1-25(2)22-20(15-23)21(13-14-24-22)26(16-18-9-5-3-6-10-18)17-19-11-7-4-8-12-19/h3-14H,16-17H2,1-2H3 |
InChI-Schlüssel |
FSZZPPMHTJCPBD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC=CC(=C1C#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Naphtho[2,1-b]furan](/img/structure/B1199300.png)








